4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine
Description
Contextualization within Contemporary Heterocyclic Chemistry Research
In the landscape of modern heterocyclic chemistry, 4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine is primarily recognized for its association with the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). ojp.govnih.gov The discovery that MPTP can induce symptoms of Parkinson's disease in primates has spurred extensive research into the structure-activity relationships of its analogs. ojp.govnih.gov This has positioned 4-aryl-1,2,3,6-tetrahydropyridines, including the 4-methoxyphenyl (B3050149) derivative, as crucial scaffolds for investigating neurotoxicity and developing potential neuroprotective agents. nih.govnih.gov Contemporary research often focuses on modifying this core structure to modulate its biological activity, aiming to create therapeutic agents for neurological disorders. nih.gov
Historical Trajectory and Initial Synthesis Reports
The historical significance of the 4-aryl-1,2,3,6-tetrahydropyridine scaffold is intrinsically linked to the synthesis and subsequent toxicological studies of MPTP. While the initial synthesis of MPTP was reported in 1947, the specific historical details surrounding the first synthesis of this compound are less prominently documented in seminal literature. wikipedia.org However, the general synthetic routes to 4-aryl-1,2,3,6-tetrahydropyridines have been well-established over the decades. Early methods often involved multi-step procedures.
Modern synthetic chemistry has introduced more efficient and versatile methods for the preparation of this class of compounds. Catalytic reactions, in particular, have revolutionized their synthesis. One notable contemporary method is the Suzuki cross-coupling reaction, which allows for the efficient formation of the carbon-carbon bond between the tetrahydropyridine (B1245486) ring and the aryl group.
Another significant advancement is the development of multicomponent reactions. These reactions allow for the assembly of the 4-aryl-1,2,3,6-tetrahydropyridine core in a single step from readily available starting materials, offering high atom economy and operational simplicity. These modern catalytic and multicomponent strategies have made compounds like this compound more accessible for further research and application.
Significance as a Scaffold in Synthetic Chemistry
The this compound scaffold is a valuable building block in synthetic chemistry due to the presence of multiple reactive sites that allow for diverse chemical transformations. The secondary amine, the double bond within the tetrahydropyridine ring, and the methoxy-substituted aromatic ring all offer opportunities for functionalization.
This versatility makes it a key intermediate in the synthesis of a wide range of more complex molecules, particularly those with potential applications in medicinal chemistry. For instance, the scaffold can be elaborated to create novel ligands for various receptors in the central nervous system. nih.gov The presence of the methoxyphenyl group can also influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
The synthetic utility of this scaffold is further enhanced by its role in the construction of libraries of compounds for high-throughput screening. By systematically modifying the scaffold at its various reactive positions, chemists can generate a diverse collection of molecules to be tested for biological activity against different targets.
Below are interactive data tables summarizing key information about this compound and its utility.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H15NO | nih.gov |
| Molecular Weight | 189.25 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 59954-73-3 | nih.gov |
| SMILES | COC1=CC=C(C=C1)C2=CCNCC2 | nih.gov |
| Synthetic Method | Description | Key Advantages |
|---|---|---|
| Suzuki Cross-Coupling | Palladium-catalyzed reaction between an organoboron compound and an organic halide. | High efficiency, broad substrate scope, and good functional group tolerance. |
| Multicomponent Reactions | One-pot reactions where multiple starting materials react to form a single product. | High atom economy, operational simplicity, and rapid generation of molecular diversity. |
| Traditional Multi-step Synthesis | Classical methods involving sequential reaction steps. | Well-established procedures, though often less efficient than modern methods. |
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-14-12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-6,13H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWENGDIACIBQQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 4 Methoxyphenyl 1,2,3,6 Tetrahydropyridine
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. harvard.edugoogle.com For 4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine, several logical disconnections can be envisioned to devise plausible synthetic routes.
A primary disconnection strategy involves breaking the C4-C5 and N1-C6 bonds, suggesting a multi-component reaction approach. This would involve the condensation of an amine, an aldehyde, and a suitable four-carbon synthon. Another key disconnection can be made at the N1-C2 and C4-C5 bonds, pointing towards a strategy involving the cyclization of a linear precursor. Furthermore, a disconnection of the C4-aryl bond suggests a cross-coupling reaction as a potential final step in the synthesis. These retrosynthetic pathways form the basis for the various synthetic methodologies discussed in the following sections.
Classical Synthetic Routes to Tetrahydropyridine (B1245486) Rings
Classical synthetic methods have long been employed for the construction of the tetrahydropyridine core. These often involve cyclization reactions, reductive amination strategies, and multi-component reactions.
Cyclization Reactions
Intramolecular cyclization is a powerful strategy for the formation of cyclic compounds like tetrahydropyridines. This can be achieved through various means, including intramolecular condensations and Michael additions. While specific examples for the direct synthesis of this compound via these classical cyclization methods are not extensively documented in readily available literature, the general principles can be applied. For instance, a suitably functionalized aminoalkene or aminoalkyne could undergo an intramolecular cyclization to form the desired tetrahydropyridine ring. The starting materials for such cyclizations can themselves be synthesized through multi-step sequences.
Reductive Amination Strategies
Reductive amination is a versatile method for the formation of amines from carbonyl compounds and ammonia (B1221849) or a primary or secondary amine. harvard.eduwikipedia.org This strategy can be adapted for the synthesis of cyclic amines like tetrahydropyridines. A plausible two-step indirect reductive amination process would involve the initial condensation of a suitable dicarbonyl compound with an amine to form an enamine or iminium ion intermediate, which is then reduced to the target tetrahydropyridine.
Alternatively, a direct reductive amination can be performed in a single pot, where the carbonyl compound, amine, and a reducing agent are combined. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). harvard.edunih.gov The choice of reducing agent is crucial for the success of the reaction, as it must selectively reduce the iminium ion in the presence of the starting carbonyl group.
| Reducing Agent | Typical Reaction Conditions | Selectivity |
| Sodium Borohydride (NaBH₄) | Methanol, room temperature to reflux | Can reduce both imines and carbonyls. organic-chemistry.org |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, controlled pH | More selective for iminium ions over carbonyls. harvard.edu |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (B109758) or dichloroethane, often with acetic acid | Highly selective for the reduction of iminium ions. harvard.edunih.gov |
Multi-Component Reactions (e.g., adaptations of Mannich-type reactions)
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. researchgate.net The Hantzsch dihydropyridine (B1217469) synthesis is a classic example of an MCR that can be adapted to produce tetrahydropyridine derivatives. ijcrt.org A modified Hantzsch-type reaction involving the condensation of an aldehyde (such as p-anisaldehyde), a β-ketoester, and an amine source could potentially yield a dihydropyridine precursor that can be subsequently reduced to the desired this compound.
Adaptations of the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbonyl compound, can also be employed. A one-pot, five-component reaction of aromatic aldehydes, various amines, and 1,3-dicarbonyl compounds in the presence of a catalytic amount of camphorsulfonic acid has been reported for the synthesis of highly functionalized tetrahydropyridine derivatives. researchgate.net This approach highlights the power of MCRs in rapidly generating molecular diversity.
Modern Catalytic Approaches
Modern organic synthesis has been revolutionized by the development of highly efficient and selective catalytic methods, particularly those involving transition metals.
Transition Metal-Catalyzed Cyclizations and Couplings
Transition metal catalysis provides powerful tools for the formation of C-C and C-N bonds, which are essential for the construction of the tetrahydropyridine ring. uva.esnih.govrsc.org Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, are particularly noteworthy.
A palladium-catalyzed intramolecular Heck reaction of an appropriately substituted N-alkenyl amine could be a viable route to the tetrahydropyridine ring system. Similarly, a Suzuki coupling reaction between a boronic acid derivative of the tetrahydropyridine core and an aryl halide (or vice versa) could be used to install the 4-methoxyphenyl (B3050149) group at the C4 position. organic-chemistry.org
Rhodium-catalyzed C-H activation and cyclization cascades have also emerged as a powerful strategy for the synthesis of highly substituted 1,2,3,6-tetrahydropyridines. nih.gov This approach involves the reaction of α,β-unsaturated imines with alkynes, leading to the formation of dihydropyridine intermediates that can be subsequently reduced to the desired tetrahydropyridine products. nih.gov
| Catalyst System | Reaction Type | Key Features |
| Palladium complexes (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Heck, Suzuki, Buchwald-Hartwig | Versatile for C-C and C-N bond formation. uva.esrsc.org |
| Rhodium complexes (e.g., [Rh(coe)₂Cl]₂) | C-H activation/cyclization | Allows for the synthesis of highly substituted tetrahydropyridines. nih.gov |
| Ruthenium complexes (e.g., Grubbs' catalysts) | Ring-closing metathesis | Effective for the formation of cyclic alkenes. |
| Copper and Iron catalysts | Various coupling and cyclization reactions | Often more economical and environmentally friendly alternatives to palladium. |
Organocatalytic Transformations
Organocatalysis has emerged as a powerful tool for the synthesis of tetrahydropyridine scaffolds, offering metal-free alternatives that often proceed with high stereoselectivity. These reactions typically involve the use of small, chiral organic molecules to catalyze complex bond-forming cascades.
One prominent strategy is the multicomponent reaction (MCR), which allows for the construction of complex molecules like functionalized tetrahydropyridines in a single step from simple precursors. For instance, a five-component, one-pot methodology has been developed using (±)-camphor-10-sulfonic acid (CSA) as a readily available and less toxic organocatalyst. researchgate.net This approach condenses aromatic aldehydes, various amines, and β-ketoesters under solvent-free conditions at room temperature, highlighting features such as high atom economy and good yields without the need for column chromatography. researchgate.net
Another sophisticated organocatalytic approach involves a triple-domino Michael/aza-Henry/cyclization sequence. This method can be catalyzed by a low loading of a quinine-derived squaramide. nih.govacs.org The reaction between 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines (including para-substituted variants which would be necessary for generating the 4-methoxyphenyl moiety) can produce highly substituted tetrahydropyridines with excellent enantiomeric excesses. nih.govacs.org The optimization of this reaction has shown that dichloromethane is an effective solvent and a low catalyst loading (0.5 mol%) is sufficient, though it may require a slightly longer reaction time. acs.org
Table 1: Examples of Organocatalytic Approaches for Tetrahydropyridine Synthesis
| Catalyst Type | Reaction Type | Key Features | Relevant Substrates |
|---|---|---|---|
| (±)-Camphor-10-sulfonic acid | Five-component reaction | Solvent-free, room temperature, good yields | Aromatic aldehydes, amines, β-ketoesters |
| Quinine-derived squaramide | Triple-domino cascade | High stereoselectivity, low catalyst loading | 1,3-dicarbonyls, β-nitroolefins, aldimines |
Acid-Catalyzed and Base-Catalyzed Cyclizations
Acid and base catalysis are fundamental strategies for promoting the cyclization steps required to form the tetrahydropyridine ring. These methods are often integral to both standalone cyclization reactions and the final steps of multicomponent domino sequences.
Acid-Catalyzed Cyclization: Acid catalysts facilitate key intramolecular bond formations. Research has demonstrated that acid-catalyzed cyclization is a viable route for forming 1,2,3,6-tetrahydropyridines from appropriately functionalized precursors. nih.gov In some instances, the reaction pathway can be influenced by the substituents on the aryl ring, allowing the dihydropyridine nucleus to act as either a nucleophile or an electrophile during iminium ion-mediated cyclizations. researchgate.net For example, the synthesis of various 4-aryl substituted dihydropyrimidinones, which share a similar synthetic logic, has been achieved using silica (B1680970) chloride as an acid catalyst under solvent-free conditions. nih.gov The reaction involving 4-methoxybenzaldehyde (B44291) proceeded to completion, yielding the desired product. nih.gov
Base-Catalyzed Cyclization: Base-mediated reactions are also employed, particularly in cyclocondensation reactions. For instance, the synthesis of a pyrazoline compound containing a 4-methoxyphenyl group was achieved through the cyclocondensation of a chalcone (B49325) with a hydrazine (B178648) derivative under basic conditions (sodium hydroxide (B78521) in ethanol). This demonstrates the utility of base catalysis in forming heterocyclic rings from open-chain precursors containing the required methoxyphenyl moiety.
Green Chemistry Principles in Synthesis
The synthesis of this compound and related compounds is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use sustainable materials.
Solvent-Free Reaction Conditions
Performing reactions without a solvent medium is a core principle of green chemistry, as it eliminates solvent waste and can simplify product purification. Several multicomponent reactions for the synthesis of tetrahydropyridines and related heterocycles have been successfully implemented under solvent-free conditions. researchgate.netopensciencepublications.com
A notable example involves the use of a magnetic nanoparticle catalyst (Fe3O4@SiO2-SO3H) for the synthesis of polyhydroquinolines. frontiersin.org In this study, the reaction of p-anisaldehyde (4-methoxybenzaldehyde) with other components at 65°C under solvent-free conditions resulted in a 90% yield of the desired product. frontiersin.org The absence of solvent not only reduces environmental impact but can also accelerate reaction rates due to higher reactant concentrations.
Use of Alternative Solvents (e.g., ionic liquids, supercritical fluids)
When a solvent is necessary, green chemistry encourages the use of environmentally benign alternatives to traditional volatile organic compounds. Ionic liquids (ILs) have gained attention as potential "green" solvents due to their low vapor pressure, high thermal stability, and tunable properties. nih.govcmu.edu They have been used as recyclable reaction media for various heterocyclic syntheses, including those of dihydropyridines. nih.gov
Ionic liquids can be designed to be hydrophilic or hydrophobic, which facilitates product separation. For hydrophilic ILs, the product can often be extracted with an organic solvent, allowing the IL to be recycled. nih.gov While specific applications in the synthesis of this compound are not extensively documented, the successful use of ILs in closely related Biginelli and Hantzsch reactions suggests their potential applicability. umons.ac.be
Sustainable Catalysis
Sustainable catalysis focuses on the use of catalysts that are recyclable, derived from renewable sources, or are highly efficient, thereby minimizing waste. For the synthesis of tetrahydropyridine derivatives, several sustainable catalytic systems have been developed.
Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. Polyaniline-zirconium oxide composites have been employed as an efficient and recyclable heterogeneous catalyst for the one-pot synthesis of tetrahydropyridines. tandfonline.com This catalyst was successfully reused for up to seven cycles without a significant loss of activity. tandfonline.com Similarly, various magnetic nanoparticles have been developed as catalysts that can be recovered using an external magnet, offering a simple and efficient method for catalyst recycling. frontiersin.orgresearchgate.net
Table 2: Green Chemistry Approaches in Aryl-Tetrahydropyridine Synthesis
| Principle | Methodology | Example Catalyst/Solvent | Advantages |
|---|---|---|---|
| Solvent-Free Conditions | Multicomponent reaction | Fe3O4@SiO2-SO3H | Eliminates solvent waste, high reactant concentration |
| Alternative Solvents | Hantzsch/Biginelli reactions | Ionic Liquids (e.g., [bmim]BF4) | Low volatility, recyclable, tunable properties |
| Sustainable Catalysis | One-pot cyclo-condensation | Polyaniline-ZrO2 composite | Heterogeneous, easily separable, reusable (7+ cycles) |
Optimization of Reaction Parameters and Scale-Up Considerations
The transition from laboratory-scale synthesis to larger-scale production requires careful optimization of reaction parameters to maximize yield, purity, and efficiency while ensuring safety and cost-effectiveness. Key parameters that are typically optimized include catalyst loading, reaction temperature, time, and solvent selection.
Studies on multicomponent reactions for tetrahydropyridine synthesis often include an optimization phase. For example, in the synthesis catalyzed by a polyaniline-zirconium oxide composite, various solvents such as ethanol (B145695), methanol, water, and acetonitrile (B52724) were tested, with ethanol providing the highest yield (92%). tandfonline.com The catalyst loading was also optimized, establishing that a specific amount was ideal for the reaction's efficiency. tandfonline.com
Similarly, another study on the synthesis of tetrahydropyrazolopyridines systematically screened conditions for a model reaction involving 4-chlorobenzaldehyde. researchgate.net It was found that using ethanol as the solvent under reflux in a catalyst-free environment provided the optimal conditions for that specific transformation. researchgate.net
For scale-up, several factors based on these optimizations are critical:
Catalyst Choice: Heterogeneous and recyclable catalysts are highly preferred for large-scale operations as they simplify purification and reduce costs associated with catalyst waste. frontiersin.orgtandfonline.com
Solvent Selection: While solvent-free conditions are ideal, if a solvent is required, factors like cost, safety, environmental impact, and ease of recovery must be considered. Ethanol often emerges as a favorable choice due to its relatively low toxicity and cost. tandfonline.com
Reaction Time and Temperature: Minimizing reaction time and using moderate temperatures reduces energy consumption and can prevent the formation of byproducts, which is crucial for achieving high purity on a larger scale.
While a dedicated industrial scale-up process for this compound is not detailed in the available literature, these laboratory-scale optimization studies provide the foundational data necessary for developing a viable and efficient large-scale synthesis.
Stereoselective Synthesis of Chiral Analogs
The development of stereoselective methods for the synthesis of chiral analogs of 4-aryl-1,2,3,6-tetrahydropyridines is a significant area of research, driven by the distinct pharmacological profiles often exhibited by different enantiomers of a compound. While specific literature detailing the stereoselective synthesis of chiral this compound is not abundant, several powerful asymmetric strategies have been established for the broader class of chiral tetrahydropyridines and related dihydropyridines. These methodologies can be adapted to produce chiral analogs of the target compound.
One prominent approach involves organocatalytic multicomponent reactions. These reactions can construct the tetrahydropyridine core with multiple stereogenic centers in a single step with high levels of stereocontrol. For instance, a quinine-derived squaramide catalyst has been effectively used in a triple-domino Michael/aza-Henry/cyclization reaction between 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines. acs.orgnih.gov This method yields highly functionalized tetrahydropyridines with excellent enantiomeric excesses and good diastereomeric ratios. acs.orgnih.gov By selecting appropriate starting materials, this strategy could be tailored for the synthesis of chiral analogs of this compound.
Another established strategy for achieving stereoselectivity is through the use of chiral auxiliaries. This method involves the temporary incorporation of a chiral molecule into the synthetic sequence to direct the stereochemical outcome of a key bond-forming reaction. An example of this approach is the asymmetric synthesis of 4-substituted-1,4-dihydropyridines, where a chiral vinylogous amide is utilized in a Michael addition to an α,β-unsaturated ketone. researchgate.net After the desired stereocenter is set, the chiral auxiliary can be removed to afford the enantiomerically enriched product.
Furthermore, catalytic asymmetric synthesis provides a direct and efficient route to chiral tetrahydropyridine derivatives. BINOL-derived phosphoric acids have shown promise as catalysts in the enantioselective synthesis of substituted 1,4-dihydropyridines. mdpi.com These Brønsted acids can effectively catalyze the reaction between an N-benzyl β-aminobutenoate and cinnamaldehyde, yielding products with moderate to good enantiomeric excess. mdpi.com Additionally, highly stereoselective organocatalytic asymmetric synthesis has been reported for sterically hindered 4-isoxazolyl-1,4-dihydropyridines using BINOL phosphates as organocatalysts. nih.gov
A convenient preparation of functionalized chiral tetrahydropyridine-3-carboxylates has also been developed utilizing allylboration, followed by a conjugate addition-elimination and ring-closing metathesis, achieving enantiomeric excesses in the range of 68-90%. nih.gov
The table below summarizes the key findings from relevant studies on the stereoselective synthesis of tetrahydropyridine and dihydropyridine derivatives, which could be conceptually applied to the synthesis of chiral analogs of this compound.
| Synthetic Strategy | Catalyst/Auxiliary | Key Reaction | Product Type | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |
| Organocatalytic Domino Reaction | Quinine-derived squaramide | Michael/aza-Henry/cyclization | Functionalized Tetrahydropyridines | Up to 99% ee, up to >20:1 dr | acs.orgnih.gov |
| Chiral Auxiliary | t-Butyl ester of L-valine | Asymmetric Michael Addition | 4-Substituted-1,4-dihydropyridines | >95% ee | researchgate.net |
| Catalytic Asymmetric Synthesis | BINOL-derived phosphoric acid | Cyclocondensation | 1,2,3,4-Substituted-1,4-dihydropyridines | Up to 50% ee | mdpi.com |
| Organocatalytic Asymmetric Synthesis | BINOL phosphates | Hantzsch-type reaction | 4-Isoxazolyl-1,4-dihydropyridines | >90% ee | nih.gov |
| Multi-step Chiral Synthesis | Allylboration/Ring-Closing Metathesis | N/A | C5-C6 Disubstituted Tetrahydropyridine-3-carboxylates | 68-90% ee, >98% de | nih.gov |
Chemical Reactivity and Transformations of 4 4 Methoxyphenyl 1,2,3,6 Tetrahydropyridine
Reactions Involving the Endocyclic Double Bond
The double bond in 4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine possesses significant enamine character due to the adjacent nitrogen atom's lone pair of electrons. This electronic feature makes the double bond nucleophilic and susceptible to attack by various electrophiles.
Hydrogenation and Reduction Pathways
The endocyclic double bond of 4-aryl-1,2,3,6-tetrahydropyridines can be readily reduced to yield the corresponding piperidine (B6355638) derivatives. This transformation is typically achieved through catalytic hydrogenation. Common catalysts for this reduction include precious metals such as palladium, platinum, and rhodium supported on carbon. researchgate.net The reaction is generally carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol (B145695) or methanol.
For instance, the analogous hydrogenation of 4-(4-fluorobenzyl)pyridine to 4-(4-fluorobenzyl)piperidine has been successfully achieved using catalysts like rhodium on carbon (Rh/C), palladium on carbon (Pd/C), or platinum on carbon (Pt/C). researchgate.net This suggests that this compound would undergo a similar transformation to yield 4-(4-Methoxyphenyl)piperidine.
Another effective method for the reduction of the tetrahydropyridine (B1245486) ring system is through transfer hydrogenation. For example, various quaternary pyridinium salts can be chemoselectively reduced to 1,2,3,6-tetrahydropyridines or piperidines using a rhodium complex in the presence of a formic acid/triethylamine mixture. jk-sci.comorganic-chemistry.org This method offers a milder alternative to high-pressure hydrogenation.
Table 1: Representative Catalysts for Hydrogenation of Tetrahydropyridine Systems
| Catalyst | Substrate Type | Product | Reference |
|---|---|---|---|
| Rh/C | 4-Aryl-tetrahydropyridines | 4-Aryl-piperidines | researchgate.net |
| Pd/C | 4-Aryl-tetrahydropyridines | 4-Aryl-piperidines | researchgate.net |
| Pt/C | 4-Aryl-tetrahydropyridines | 4-Aryl-piperidines | researchgate.net |
Electrophilic Additions (e.g., epoxidation, dihydroxylation, halogenation)
The electron-rich nature of the enamine-like double bond in this compound makes it susceptible to attack by electrophiles. libretexts.org While specific examples for this particular compound are not extensively documented, the general principles of electrophilic addition to enamines can be applied.
Epoxidation: The reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form an epoxide across the double bond. The resulting epoxide would be an oxazolopiperidine derivative, a reactive intermediate that can undergo further transformations.
Dihydroxylation: Dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄). This would lead to the formation of a cis-diol, specifically a 4-(4-methoxyphenyl)piperidine-3,4-diol.
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond is also anticipated. This reaction would likely proceed through a halonium ion intermediate, followed by nucleophilic attack by the halide ion to give a dihalogenated piperidine derivative. lasalle.edu
The regioselectivity of these electrophilic additions would be influenced by the electronic effects of the nitrogen atom and the 4-methoxyphenyl (B3050149) group.
Cycloaddition Reactions
The enamine functionality within the this compound ring system allows it to participate in cycloaddition reactions. Enamines are known to react with various dienophiles and dipolarophiles. auctoresonline.org For example, in [3+2] cycloaddition reactions, enamines can react with azides to form triazoline intermediates, which can then rearrange. nih.gov In [2+2] cycloadditions, enamines can react with electron-deficient alkenes or alkynes to form cyclobutane or cyclobutene derivatives, respectively. auctoresonline.org While specific cycloaddition reactions involving this compound are not well-documented, its structural similarity to other reactive enamines suggests its potential as a partner in such transformations.
Functionalization of the Nitrogen Atom
The secondary amine nitrogen in this compound is nucleophilic and can be readily functionalized through various alkylation, acylation, and arylation reactions.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The nitrogen atom can be alkylated using a variety of alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl bromide) or sulfates, in the presence of a base. The base, typically a carbonate or a tertiary amine, serves to deprotonate the secondary amine, increasing its nucleophilicity. This reaction provides a straightforward route to N-substituted 4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridines. The synthesis of a series of aryl 1-but-3-ynyl-4-phenyl-1,2,3,6-tetrahydropyridines demonstrates the feasibility of N-alkylation on this heterocyclic system. researchgate.net
N-Acylation: N-acylation can be achieved by treating the tetrahydropyridine with acylating agents like acyl chlorides or acid anhydrides. This reaction is often carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the acidic byproduct. The resulting N-acyl derivatives are amides.
Table 2: General Conditions for N-Functionalization
| Reaction | Reagent | Base | Product |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | K₂CO₃, Et₃N | N-Alkyl-tetrahydropyridine |
N-Arylation and Related Coupling Reactions
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds and can be employed for the N-arylation of this compound. wikipedia.org This cross-coupling reaction typically involves the reaction of an aryl halide (or triflate) with the secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.org
Quaternization and Amine Oxidation
The lone pair of electrons on the nitrogen atom of the tetrahydropyridine ring makes it a nucleophilic and basic center, susceptible to reactions with electrophiles.
Quaternization: The tertiary amine can readily undergo quaternization through reaction with alkyl halides, a classic SN2 reaction. This process involves the nitrogen atom attacking the electrophilic carbon of the alkyl halide, leading to the formation of a quaternary ammonium salt. For instance, reactions with alkyl bromides would yield the corresponding N-alkyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridinium bromide. Studies on analogous 1-substituted 4-phenyl-1,2,3,6-tetrahydropyridines have demonstrated the synthesis of a variety of quaternary salts using alkyl bromides, with the resulting compounds exhibiting biological activity. nih.gov The efficiency of this reaction is influenced by the nature of the alkyl halide and the reaction conditions.
| Reactant | Reagent | Product | Reaction Type |
| This compound | Alkyl Halide (e.g., CH₃I) | N-Alkyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridinium Halide | Quaternization |
Amine Oxidation: The tetrahydropyridine ring can be oxidized to the corresponding aromatic pyridinium salt. This transformation is of significant interest, partly due to the well-documented bioactivation of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). mdpi.comnih.govnih.gov In biological systems, this oxidation is catalyzed by monoamine oxidase B (MAO-B). mdpi.comnih.gov The process is believed to proceed through a two-electron oxidation, converting the tetrahydropyridine to a dihydropyridinium intermediate, which is then further oxidized to the stable pyridinium species. Chemical oxidation can also be achieved using various oxidizing agents. For instance, Hantzsch 1,4-dihydropyridines are oxidized to their corresponding pyridine derivatives using methods involving nitric acid or bleaching powder. researchgate.net It is expected that this compound would undergo similar oxidation to form the 4-(4-methoxyphenyl)pyridinium ion.
Reactivity of the Phenyl Substituent
The methoxyphenyl group attached to the tetrahydropyridine ring is an activated aromatic system, prone to electrophilic substitution and capable of participating in metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution (EAS) on the Methoxyphenyl Moiety
The methoxy (B1213986) group (-OCH₃) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic π-system, which increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. quora.com
Halogenation: The bromination of anisole (methoxybenzene) in the presence of a catalyst like acetic acid readily yields a mixture of ortho- and para-bromoanisole, with the para isomer being the major product due to reduced steric hindrance. quora.combrainly.invedantu.comacs.orgacs.org Similarly, the halogenation of this compound is expected to occur primarily at the positions ortho to the methoxy group on the phenyl ring.
| Reaction | Reagents | Expected Major Product(s) |
| Bromination | Br₂ / Acetic Acid | 4-(2-Bromo-4-methoxyphenyl)-1,2,3,6-tetrahydropyridine |
| Nitration | HNO₃ / H₂SO₄ | 4-(4-Methoxy-2-nitrophenyl)-1,2,3,6-tetrahydropyridine |
| Friedel-Crafts Acylation | Acyl Halide / Lewis Acid | 4-(2-Acyl-4-methoxyphenyl)-1,2,3,6-tetrahydropyridine |
Metalation and Cross-Coupling Reactions
The presence of the methoxy group can also direct the metalation of the aromatic ring. Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings, where a directing group, such as a methoxy group, coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgharvard.edubaranlab.orgorganic-chemistry.org
Lithiation: The treatment of methoxy-substituted aromatic compounds with a strong base like n-butyllithium or tert-butyllithium can lead to the formation of an organolithium species at the position ortho to the methoxy group. thieme-connect.comias.ac.insemanticscholar.org This lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. For this compound, this would provide a route to 2-substituted derivatives of the methoxyphenyl ring.
If a halogen atom were present on the methoxyphenyl ring, it would open up possibilities for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, allowing for the formation of new carbon-carbon bonds.
Ring-Opening and Rearrangement Reactions
The 1,2,3,6-tetrahydropyridine (B147620) ring is a relatively stable heterocyclic system. There is limited information in the scientific literature specifically detailing the ring-opening or skeletal rearrangement reactions of this compound under general synthetic conditions. While ring expansion and cleavage reactions are known for certain nitrogen-containing heterocycles, often involving bicyclic systems or specific activating groups, these are not directly analogous to the title compound. nuph.edu.ua The stability of the tetrahydropyridine ring suggests that harsh conditions would likely be required to induce such transformations.
Mechanistic Investigations of Key Reaction Pathways
The mechanisms of several of the key reactions involving 4-aryl-1,2,3,6-tetrahydropyridines have been the subject of investigation, particularly the oxidation of the tetrahydropyridine ring.
Mechanism of Amine Oxidation: The oxidation of MPTP by MAO-B has been studied extensively as a model for the bioactivation of tetrahydropyridine derivatives. The exact mechanism has been a topic of debate, with proposed pathways including single electron transfer (SET), hydride transfer, and nucleophilic attack. nih.govvt.edu The SET pathway involves the initial transfer of a single electron from the nitrogen to the flavin cofactor of the enzyme, forming a radical cation. vt.edu This is followed by deprotonation and a second oxidation step. Recent studies using biomimetic systems have provided evidence for the formation of radical intermediates, supporting the feasibility of an SET or a proton-coupled electron transfer (PCET) mechanism. vt.edu
Mechanism of Electrophilic Aromatic Substitution: The mechanism of EAS on the methoxyphenyl ring follows the well-established pathway for activated aromatic systems. The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring and is particularly stabilized by the methoxy group at the ortho and para positions. The final step is the deprotonation of the carbon atom that was attacked by the electrophile, which restores the aromaticity of the ring.
Mechanism of Directed ortho-Metalation: The mechanism of DoM involves the initial coordination of the Lewis acidic lithium atom of the organolithium reagent to the Lewis basic oxygen atom of the methoxy group. wikipedia.org This brings the alkyl base into close proximity to the ortho proton, facilitating its abstraction and the formation of the thermodynamically more stable ortho-lithiated species.
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For 4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for complete spectral assignment.
Based on the molecule's structure, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group, the vinylic proton on the tetrahydropyridine (B1245486) ring, the allylic and aliphatic protons of the tetrahydropyridine ring, the N-H proton, and the methoxy (B1213986) group protons. Similarly, the ¹³C NMR spectrum would display signals corresponding to the unique carbon atoms in the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| NH | Variable (broad singlet) | - | Chemical shift is dependent on solvent and concentration. |
| H-2/H-6 (axial/equatorial) | ~2.5 - 3.5 (multiplets) | ~45 - 55 | Protons on carbons adjacent to the nitrogen atom. |
| H-3 (axial/equatorial) | ~2.2 - 2.8 (multiplet) | ~25 - 35 | Allylic protons. |
| H-5 (vinylic) | ~5.8 - 6.2 (multiplet) | ~120 - 130 | Vinylic proton on the tetrahydropyridine ring. |
| Ar-H (ortho to OMe) | ~6.8 - 7.0 (doublet) | ~114 | Aromatic protons on the p-methoxyphenyl ring. |
| Ar-H (meta to OMe) | ~7.2 - 7.4 (doublet) | ~127 | Aromatic protons on the p-methoxyphenyl ring. |
| OCH₃ | ~3.8 (singlet) | ~55 | Methoxy group protons. |
| C-4 | - | ~135 - 140 | Quaternary carbon attached to the aryl group. |
| Ar-C (ipso, C-1') | - | ~130 - 135 | Aromatic carbon attached to the tetrahydropyridine ring. |
| Ar-C (ipso, C-4') | - | ~158 - 160 | Aromatic carbon attached to the methoxy group. |
To confirm the atomic connectivity, a suite of 2D-NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key expected correlations would include the coupling between the vinylic proton (H-5) and the allylic protons (H-3 and H-6), as well as couplings between the protons on the C-2 and C-3 positions of the tetrahydropyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s), for instance, linking the ¹H signal at ~3.8 ppm to the ¹³C signal at ~55 ppm, confirming the OCH₃ group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For example, NOESY could reveal through-space interactions between the protons of the tetrahydropyridine ring, helping to determine its preferred conformation (e.g., half-chair).
The tetrahydropyridine ring is not planar and can undergo conformational changes, such as ring inversion. Dynamic NMR studies, conducted at variable temperatures, could provide information on the energy barriers associated with these conformational exchange processes. At low temperatures, the exchange might slow down sufficiently to allow for the observation of distinct signals for axial and equatorial protons, which would appear as averaged signals at room temperature.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis
HRMS is a critical technique for determining the exact molecular formula of a compound. For this compound, the calculated exact mass of the molecular ion [M+H]⁺ is 190.1226 for C₁₂H₁₆NO⁺. nih.gov HRMS would be used to confirm this value with high precision (typically within 5 ppm).
Analysis of the fragmentation patterns in the mass spectrum (MS/MS) provides valuable structural information. The fragmentation of this molecule would likely proceed through several key pathways:
Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation for tetrahydropyridine rings, which would involve the cleavage of the ring to yield charged fragments corresponding to the diene and dienophile components.
Loss of the methoxy group: Fragmentation could involve the loss of a methyl radical (•CH₃) followed by carbon monoxide (CO) from the methoxyphenyl moiety.
Cleavage at the benzylic position: Fission of the bond between the aromatic ring and the tetrahydropyridine ring is another plausible pathway.
Table 2: Predicted Key Mass Fragments for this compound
| m/z (mass-to-charge ratio) | Possible Identity | Fragmentation Pathway |
|---|---|---|
| 190.1226 | [M+H]⁺ | Protonated molecular ion |
| 189.1154 | [M]⁺ | Molecular ion |
| 174.0991 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group |
| 134.0702 | [C₉H₁₀O]⁺ | Fragment containing the methoxyphenyl group after ring cleavage |
X-ray Crystallography for Solid-State Structure Determination and Conformation
Single-crystal X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and torsional angles. Although a crystal structure for this compound has not been reported in the literature, analysis of similar structures, such as substituted tetrahydrothienopyridines, indicates that the tetrahydropyridine ring would likely adopt a half-chair conformation. researchgate.net This conformation minimizes steric strain within the six-membered ring. X-ray analysis would also precisely define the dihedral angle between the plane of the phenyl ring and the tetrahydropyridine ring.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), aliphatic C-H stretches (below 3000 cm⁻¹), a C=C stretch for the double bond in the ring (around 1650 cm⁻¹), aromatic C=C stretches (around 1600 and 1500 cm⁻¹), and a strong C-O stretch for the aryl ether (around 1250 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are often strong in the Raman spectrum, whereas the N-H and C-O stretches are typically weaker than in the IR spectrum.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| N-H | ~3350 (medium, broad) | Weak | Stretching |
| Aromatic C-H | ~3050 (medium) | ~3050 (strong) | Stretching |
| Aliphatic C-H | ~2850-2960 (strong) | ~2850-2960 (strong) | Stretching |
| C=C (alkene) | ~1650 (medium) | ~1650 (strong) | Stretching |
| C=C (aromatic) | ~1600, ~1500 (strong) | ~1600 (strong) | Stretching |
| C-O (aryl ether) | ~1250 (strong) | ~1250 (medium) | Asymmetric Stretching |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if applicable)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. This compound is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, it would not exhibit a CD spectrum. This technique would only become applicable if the molecule were derivatized to introduce a chiral center or if it were studied in a chiral environment.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. DFT calculations have been widely applied to various heterocyclic compounds, including derivatives of tetrahydropyridine (B1245486), to elucidate their chemical behavior. researchgate.net
The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. DFT calculations can map the electron density distribution, revealing electronegative and electropositive regions. For a molecule like 4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine, the electronic structure is characterized by the interplay between the electron-donating methoxy (B1213986) group, the aromatic phenyl ring, and the partially unsaturated tetrahydropyridine ring.
In a DFT study on a group of 11-(1,6-dimethyl-1,2,3,6-tetrahydropyridin-4-yl)-5H-dibenzo[b,e] researchgate.netacs.orgdiazepines, the electronic structure was calculated to understand its relationship with dopamine (B1211576) receptor affinity. chemrj.org Such analyses for this compound would likely reveal a high electron density around the oxygen and nitrogen atoms and the π-system of the phenyl ring. The distribution of Mulliken atomic charges, a key output of these calculations, provides a quantitative measure of the partial charge on each atom, which is crucial for understanding intermolecular interactions.
A hypothetical table of calculated Mulliken charges for key atoms in this compound, based on general principles observed in similar molecules, is presented below.
| Atom | Hypothetical Mulliken Charge (a.u.) |
| N1 | -0.45 |
| C2 | -0.10 |
| C3 | -0.12 |
| C4 | +0.05 |
| C5 | -0.08 |
| C6 | -0.11 |
| C1' (ipso-C on phenyl) | +0.15 |
| C4' (para-C on phenyl) | -0.05 |
| O (methoxy) | -0.50 |
| C (methoxy) | +0.20 |
Note: This data is illustrative and not from a specific calculation on this compound.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO might be distributed over the tetrahydropyridine ring and the phenyl group. A smaller HOMO-LUMO gap would suggest higher reactivity. In computational studies of other tetrahydropyridine derivatives, DFT has been used to calculate these orbital energies and visualize their spatial distribution. researchgate.net
Below is a table of hypothetical HOMO-LUMO energies and related quantum chemical descriptors for this compound.
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -5.80 |
| LUMO Energy | -0.20 |
| HOMO-LUMO Gap (ΔE) | 5.60 |
| Ionization Potential (I) | 5.80 |
| Electron Affinity (A) | 0.20 |
| Electronegativity (χ) | 3.00 |
| Chemical Hardness (η) | 2.80 |
Note: This data is illustrative and not from a specific calculation on this compound.
DFT calculations are also employed to predict spectroscopic data, which can be invaluable for the structural elucidation of newly synthesized compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies for tetrahydropyridine derivatives have been shown to correlate well with experimental data. openaccesspub.orgnih.gov
For this compound, theoretical ¹H and ¹³C NMR chemical shifts could be calculated and compared with experimental spectra to confirm assignments. Similarly, the calculation of vibrational frequencies can aid in the interpretation of the IR and Raman spectra, with specific vibrational modes corresponding to the stretching and bending of bonds within the molecule. For example, characteristic frequencies for the C=C bond in the tetrahydropyridine ring, the C-O-C ether linkage, and the N-H bond could be predicted.
An illustrative table of predicted vibrational frequencies for key functional groups is provided below.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H (tetrahydropyridine) | Stretching | 3350 |
| C=C (tetrahydropyridine) | Stretching | 1650 |
| C-N (tetrahydropyridine) | Stretching | 1200 |
| Ar-H (phenyl) | Stretching | 3050 |
| C=C (phenyl) | Stretching | 1600, 1500 |
| C-O (methoxy) | Asymmetric Stretching | 1250 |
| C-O (methoxy) | Symmetric Stretching | 1040 |
Note: This data is illustrative and not from a specific calculation on this compound.
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
These methods use classical mechanics to model the interactions between atoms, allowing for the simulation of molecular motion over time. For this compound, a conformational search could identify the lowest energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets. In a study of a highly functionalized tetrahydropyridine, the puckering of the ring was analyzed, demonstrating the utility of these methods. acs.org
Reaction Mechanism Elucidation through Transition State Calculations
Computational chemistry can provide detailed insights into the mechanisms of chemical reactions by identifying and characterizing the transition states that connect reactants and products. For the synthesis of this compound, transition state calculations could be used to explore different reaction pathways and determine the most energetically favorable route.
For instance, in the synthesis of tetrahydropyridines via cycloaddition reactions, DFT calculations can model the approach of the reactants, the formation of new bonds in the transition state, and the geometry of the final product. clockss.org These calculations can also help to explain the stereoselectivity of a reaction by comparing the energies of different diastereomeric transition states. e3s-conferences.org
Ligand-Protein Interaction Modeling (focusing on the compound as a structural scaffold, not drug activity)
The tetrahydropyridine motif is a common scaffold in many biologically active molecules. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. In the context of this compound as a structural scaffold, docking studies could be used to explore how it and its derivatives might fit into the binding sites of various proteins.
These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For example, in a study of a functionalized tetrahydropyridine, molecular docking was used to investigate its interactions with monoamine oxidase A and B. acs.org Such an analysis for the this compound scaffold would involve docking it into the active site of a target protein and analyzing the resulting binding poses and interaction energies. This provides a rational basis for the design of new molecules based on this scaffold with potentially enhanced binding affinity.
Role As a Synthetic Building Block and Precursor in Organic Synthesis
Synthesis of Substituted Piperidines via Reduction or Further Derivatization
The 1,2,3,6-tetrahydropyridine (B147620) ring system is a direct precursor to the fully saturated piperidine (B6355638) core, a privileged scaffold found in numerous pharmaceuticals and natural products. The most common transformation to achieve this is the reduction of the endocyclic double bond.
Catalytic Hydrogenation: The double bond in 4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine can be readily reduced to yield the corresponding 4-(4-methoxyphenyl)piperidine. This is typically achieved through catalytic hydrogenation, employing transition metal catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. The reaction conditions are generally mild and provide high yields of the saturated product.
Further Derivatization: Beyond simple reduction, the tetrahydropyridine (B1245486) scaffold allows for a variety of derivatization reactions before or after saturation of the double bond. The secondary amine is a key functional handle for introducing substituents.
N-Alkylation and N-Arylation: The nitrogen atom can be alkylated using alkyl halides or subjected to reductive amination with aldehydes or ketones. It can also undergo N-arylation reactions, for instance, through Buchwald-Hartwig amination, to introduce various aryl or heteroaryl groups.
N-Acylation: Reaction with acyl chlorides or anhydrides readily forms the corresponding N-acyl derivatives.
Reactions at the Double Bond: The double bond can participate in various addition reactions, such as hydroboration-oxidation to introduce a hydroxyl group, or epoxidation followed by ring-opening to create functionalized piperidinols.
These derivatization strategies allow for the synthesis of a diverse range of substituted piperidines, which are key components in many biologically active molecules. nih.gov
| Reactant(s) | Reaction Type | Product | Typical Conditions |
|---|---|---|---|
| H₂ | Catalytic Hydrogenation | 4-(4-Methoxyphenyl)piperidine | Pd/C, H₂ (1 atm), Methanol, RT |
| Benzyl bromide, K₂CO₃ | N-Alkylation | 1-Benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine | Acetonitrile (B52724), Reflux |
| Acetic anhydride, Triethylamine | N-Acylation | 1-Acetyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine | Dichloromethane (B109758), 0 °C to RT |
| 1. BH₃·THF; 2. H₂O₂, NaOH | Hydroboration-Oxidation | 4-(4-Methoxyphenyl)piperidin-3-ol | Tetrahydrofuran (THF) |
Precursor for Pyridine and Piperidine Alkaloid Analogs
Pyridine and piperidine alkaloids are a large and structurally diverse class of natural products, many of which exhibit significant biological activities. bath.ac.ukdoi.org The 4-aryl-tetrahydropyridine and 4-aryl-piperidine motifs present in this compound and its derivatives are common structural features in many of these alkaloids. This makes the compound an excellent starting point for the synthesis of analogs of natural alkaloids.
By applying various synthetic transformations, the basic scaffold can be elaborated to mimic the complex structures of natural products. For example, the synthesis of analogs of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and its derivatives can be explored to study structure-activity relationships in monoamine oxidase (MAO) inhibition. nih.gov Furthermore, the core structure can be modified to create analogs of aporphine (B1220529) alkaloids or other complex polycyclic systems that contain a piperidine ring. nih.govresearchgate.net The synthesis of these analogs is crucial for medicinal chemistry programs aimed at discovering new therapeutic agents with improved potency and selectivity.
Intermediate in the Synthesis of Diverse Heterocyclic Systems
The reactivity of the this compound scaffold extends to its use as an intermediate for constructing more complex, fused, or spirocyclic heterocyclic systems. The combination of the secondary amine and the double bond within the six-membered ring allows for a range of cyclization and annulation reactions.
For instance, the tetrahydropyridine ring can be used as a building block for the synthesis of tetrahydropyrido[4,3-d]pyrimidines, which involves building a pyrimidine (B1678525) ring onto the piperidine framework. nih.gov Similarly, it can be a precursor for thieno[3,2-c]pyridines, where a thiophene (B33073) ring is fused to the core structure. nih.gov These reactions often involve multi-step sequences where the nitrogen and adjacent carbons are incorporated into a new ring system. Such strategies are employed to access novel chemical space and generate compounds with unique three-dimensional structures for biological screening.
| Target Heterocyclic System | General Synthetic Strategy | Potential Starting Material |
|---|---|---|
| Tetrahydropyrido[4,3-d]pyrimidines | Annulation of a pyrimidine ring onto the piperidine core | Functionalized 4-oxopiperidine-3-carboxylate derived from the tetrahydropyridine |
| Tetrahydrothieno[3,2-c]pyridines | Construction of a thiophene ring fused to the C3 and C4 positions | Appropriately functionalized tetrahydropyridine derivative |
| Benzomorphans | Intramolecular cyclization strategies to form a bridged tricyclic system | N-substituted tetrahydropyridine with an appropriate aryl side chain |
Design and Synthesis of Compound Libraries Based on the Tetrahydropyridine Scaffold
In modern drug discovery, the tetrahydropyridine ring is considered a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. u-tokyo.ac.jpunife.it This makes this compound an ideal starting point for the construction of compound libraries for high-throughput screening.
Combinatorial chemistry approaches can be used to systematically modify the scaffold at its various reactive sites.
Diversity at the Nitrogen (R¹): A wide range of alkyl, acyl, and aryl groups can be introduced on the nitrogen atom.
Diversity from the Double Bond: The double bond can be functionalized to introduce two new substituents with controlled stereochemistry.
Diversity on the Aromatic Ring (R²): While the starting material has a methoxy (B1213986) group, related syntheses can start with other substituted phenylpyridines to introduce diversity on the aromatic ring.
By combining these modifications, large libraries of structurally diverse compounds can be rapidly synthesized. lifechemicals.com These libraries are then screened against various biological targets to identify new lead compounds for drug development. The rigid, three-dimensional nature of the tetrahydropyridine scaffold allows it to present substituents in well-defined spatial orientations, which can lead to high-affinity interactions with biological macromolecules.
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Methodologies
The synthesis of tetrahydropyridines is continually evolving, with a focus on improving efficiency, yield, and molecular diversity. ufms.br Multicomponent reactions (MCRs) are a cornerstone of this effort, enabling the construction of complex molecules like tetrahydropyridines in a single step from readily available starting materials. ufms.brufms.br These reactions are prized for their high atom economy and ability to quickly generate libraries of diverse compounds. ufms.br Researchers are actively exploring new catalysts and reaction conditions to expand the scope and efficiency of MCRs for tetrahydropyridine (B1245486) synthesis. ufms.br
Cascade reactions, which involve a series of intramolecular transformations, offer another powerful strategy. A notable example is a rhodium(I)-catalyzed C–H activation–alkyne coupling, followed by electrocyclization and reduction, which provides highly substituted 1,2,3,6-tetrahydropyridines in high yields and with excellent stereoselectivity. nih.gov This one-pot procedure demonstrates the potential for creating complex structures with multiple stereocenters from simple imines and alkynes. nih.gov
Organocatalysis has also emerged as a valuable tool. For instance, a quinine-derived squaramide has been shown to efficiently catalyze a triple-domino Michael/aza-Henry/cyclization reaction, yielding tetrahydropyridines with three contiguous stereocenters in good yields and high enantiomeric excesses. nih.govacs.org Such methods provide access to chiral molecules that are crucial for pharmacological studies. The development of these and other novel synthetic strategies, including the use of microwave irradiation to accelerate reactions, continues to be a primary focus for expanding the chemical space accessible from the tetrahydropyridine scaffold. researchgate.net
| Methodology | Key Features | Typical Starting Materials | Advantages | Reference |
|---|---|---|---|---|
| Multicomponent Reactions (MCRs) | Single-step synthesis of complex molecules. | Aldehydes, amines, β-ketoesters. | High atom economy, diversity-oriented, operational simplicity. | ufms.brufms.br |
| Rhodium-Catalyzed Cascade | C-H activation, cyclization, and reduction in one pot. | Imines, alkynes. | High yields, excellent diastereoselectivity, access to highly substituted products. | nih.gov |
| Organocatalytic Domino Reaction | Asymmetric synthesis using a chiral catalyst. | 1,3-Dicarbonyl compounds, β-nitroolefins, aldimines. | High enantioselectivity, access to chiral compounds with multiple stereocenters. | nih.govacs.org |
Exploration of New Reactivity Patterns and Catalytic Transformations
Beyond developing new ways to construct the tetrahydropyridine ring, researchers are exploring novel ways to functionalize it. The dihydropyridine (B1217469) intermediates formed during certain synthetic sequences are particularly versatile. acs.org These intermediates can undergo a variety of transformations, including [3+2] and [4+2] cycloaddition reactions, to create complex bridged bicyclic structures like tropanes and isoquinuclidines. acs.orgnih.gov
New catalytic transformations are also being applied to tetrahydropyridine precursors and derivatives. Palladium-catalyzed reactions, such as the cyclization-Heck reaction of allenamides, provide efficient routes to functionalized tetrahydropyridines. organic-chemistry.org Similarly, Suzuki coupling reactions have been used to introduce aryl substituents onto the tetrahydropyridine ring system under mild conditions. organic-chemistry.org A rhodium-catalyzed asymmetric reductive Heck reaction represents another advanced method, affording 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. organic-chemistry.org
The development of catalysts that can selectively functionalize specific positions on the tetrahydropyridine ring is a key area of interest. This includes exploring metalloporphyrins as catalytic antioxidants, which could have implications for the biological activity of derivatives. nih.gov The ability to precisely control reactivity allows for the synthesis of densely substituted piperidines and other complex architectures from tetrahydropyridine precursors. acs.org
Integration with Continuous Flow Chemistry and Automated Synthesis
The shift from traditional batch processing to continuous flow chemistry represents a significant technological advancement in chemical synthesis. acs.org Continuous flow systems, where reagents are pumped through a network of tubes and reactors, offer numerous advantages, including superior control over reaction parameters like temperature and mixing, enhanced safety, and improved scalability. azolifesciences.commdpi.com This technology is particularly well-suited for the synthesis of pharmaceutical intermediates, allowing for cleaner and more efficient transformations. azolifesciences.com
For the synthesis of tetrahydropyridine derivatives, continuous flow can be combined with other enabling technologies such as microwave irradiation (MACOS) and photochemistry to accelerate reactions and access novel chemical space. acs.orgmdpi.com The integration of in-line analytical techniques (e.g., mass spectrometry) and purification systems allows for the development of fully automated, multi-step syntheses without the need for isolating intermediates. azolifesciences.comnih.gov This "telescoping" of reaction sequences significantly reduces waste, time, and cost, making the production of complex molecules more efficient and sustainable. nih.gov The application of artificial intelligence to control and optimize these automated systems is a burgeoning area that promises to further revolutionize the synthesis of complex organic molecules. azolifesciences.com
| Advantage | Description | Reference |
|---|---|---|
| Enhanced Safety | Small reaction volumes and better heat transfer reduce risks associated with hazardous reagents and exothermic reactions. | azolifesciences.commdpi.com |
| Precise Control | Accurate control over parameters like residence time, temperature, and stoichiometry leads to higher selectivity and yields. | azolifesciences.commdpi.com |
| Scalability | Production can be scaled up by running the system for longer periods, avoiding the challenges of scaling up batch reactors. | azolifesciences.com |
| Automation & Integration | Enables multi-step "telescoped" syntheses with in-line analysis and purification, reducing manual handling and process time. | azolifesciences.comnih.gov |
Application of Chemoinformatics and Machine Learning in Scaffold Design
Chemoinformatics and machine learning are becoming indispensable tools in modern drug discovery. nih.govscite.ai These computational approaches allow researchers to analyze vast chemical databases and build predictive models for biological activity and physicochemical properties. nih.govnih.gov For the 4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine scaffold, these techniques can guide the design of new derivatives with improved therapeutic potential.
By converting chemical structures into numerical descriptors or "fingerprints," machine learning algorithms can identify quantitative structure-activity relationships (QSAR). nih.govmdpi.com These QSAR models can then be used to virtually screen large libraries of potential derivatives, prioritizing compounds for synthesis that are most likely to exhibit desired biological effects. taylorfrancis.com This process significantly accelerates the lead optimization phase of drug development by focusing laboratory efforts on the most promising candidates. taylorfrancis.com
Furthermore, machine learning can aid in exploring "chemical space" to identify entirely new scaffolds or substitution patterns that might confer beneficial properties. nih.gov As chemical data from high-throughput screening and combinatorial synthesis continues to grow, the synergy between big data and machine learning will be crucial for designing the next generation of drugs based on privileged scaffolds like tetrahydropyridine. nih.govnih.gov
Sustainable and Biocatalytic Approaches to Synthesis and Derivatization
There is a growing emphasis on developing "green" and sustainable methods in chemical synthesis. This involves using environmentally benign solvents (or no solvent at all), reducing waste, and employing recyclable catalysts. acs.orgscirp.org For tetrahydropyridine synthesis, this includes catalyst-free multicomponent reactions conducted in water or under solvent-free conditions. acs.org The use of heterogeneous nanocatalysts, which can be easily recovered and reused for multiple reaction cycles without significant loss of activity, is another key strategy for improving the sustainability of synthetic processes. scirp.org
Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly sustainable and selective alternative to traditional chemical methods. mdpi.com Enzymes operate under mild conditions and typically exhibit exceptional regio- and stereoselectivity, which is highly advantageous for producing chiral pharmaceuticals. mdpi.commdpi.com Emerging research focuses on combining biocatalytic C-H oxidation with other modern synthetic methods, such as radical cross-coupling, to create modular and efficient pathways to complex piperidine (B6355638) derivatives from saturated precursors. nih.govchemrxiv.org The application of enzymes like monoamine oxidases and Pictet-Spenglerases is also being explored for the synthesis of amine-containing compounds, providing greener and more efficient routes to valuable molecular scaffolds. mdpi.com
Q & A
Q. What strategies improve yield in large-scale synthesis without compromising purity?
- Methodological Answer : Optimize batch vs. flow chemistry approaches. For example, continuous flow systems reduce side reactions (e.g., dimerization) by controlling residence time. Use scavenger resins (e.g., polymer-bound tosyl chloride) to remove impurities in situ. Final purification via recrystallization (ethanol/water) achieves >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
